Hydrocortone phosphate; Physiocortison
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Overview
Description
Hydrocortisone sodium phosphate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a water-soluble form of hydrocortisone, making it suitable for intravenous administration. This compound is commonly used in the treatment of various conditions such as adrenal insufficiency, severe asthma, and allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrocortisone sodium phosphate is synthesized by reacting hydrocortisone with phosphoric acid. The process involves dissolving hydrocortisone in a suitable solvent, such as acetone, and then adding phosphoric acid to form the phosphate ester. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of hydrocortisone sodium phosphate involves large-scale chemical reactors where hydrocortisone is reacted with phosphoric acid. The mixture is then subjected to purification processes, including filtration and crystallization, to obtain the final product. The purified compound is then dried and packaged for medical use .
Chemical Reactions Analysis
Types of Reactions
Hydrocortisone sodium phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydrocortisone to its oxidized form, cortisone.
Reduction: Reduction reactions can convert cortisone back to hydrocortisone.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
Oxidation: Cortisone
Reduction: Hydrocortisone
Substitution: Various hydrocortisone derivatives depending on the substituent used
Scientific Research Applications
Hydrocortisone sodium phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cellular responses to corticosteroids.
Medicine: Extensively used in clinical research for developing treatments for inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products and in the development of new drug delivery systems
Mechanism of Action
Hydrocortisone sodium phosphate exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding results in the modulation of gene expression, leading to anti-inflammatory and immunosuppressive effects. Key molecular targets include phospholipase A2, NF-kappa B, and other inflammatory transcription factors .
Comparison with Similar Compounds
Similar Compounds
- Hydrocortisone acetate
- Hydrocortisone butyrate
- Prednisolone sodium phosphate
- Dexamethasone sodium phosphate
Uniqueness
Hydrocortisone sodium phosphate is unique due to its high water solubility, making it suitable for intravenous administration. This property allows for rapid onset of action, which is crucial in emergency medical situations. Additionally, its pharmacokinetic profile provides a moderate duration of action, making it effective for both acute and chronic conditions .
Properties
Molecular Formula |
C21H29Na2O8P |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C21H31O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14?,15?,16?,18?,19-,20-,21-;;/m0../s1 |
InChI Key |
RYJIRNNXCHOUTQ-VCKUZQKMSA-L |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] |
Origin of Product |
United States |
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